molecular formula C10H11NO4S B14597821 N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine CAS No. 60193-92-2

N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine

Cat. No.: B14597821
CAS No.: 60193-92-2
M. Wt: 241.27 g/mol
InChI Key: PJWONSDRZCLJSN-ZETCQYMHSA-N
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Description

N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine is a complex organic compound that belongs to the family of quinone imines These compounds are known for their diverse biological activities and are found in various natural products, endogenous biochemical substances, and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine typically involves the reaction of L-cysteine with a quinone derivative. One common method involves the reaction of L-cysteine with 5-hydroxy-6-oxocyclohexa-2,4-dien-1-one under acidic conditions. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone imine structure to a hydroquinone form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.

Major Products

The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aromatic compounds. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes, including electron transfer and redox reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent and in the treatment of oxidative stress-related diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that are crucial for cellular processes. It can also interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine can be compared with other quinone imines and related compounds:

    Quinomethanes: These compounds have similar structures but differ in their substituents and reactivity.

    Benzoxathiol Derivatives: These compounds share some structural features but have different biological activities and applications.

    Halogenated Quinone Imines: These derivatives have enhanced biological activity due to the presence of halogen atoms.

The uniqueness of this compound lies in its specific structure and the presence of the L-cysteine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

60193-92-2

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

(2R)-2-[(2,3-dihydroxyphenyl)methylideneamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C10H11NO4S/c12-8-3-1-2-6(9(8)13)4-11-7(5-16)10(14)15/h1-4,7,12-13,16H,5H2,(H,14,15)/t7-/m0/s1

InChI Key

PJWONSDRZCLJSN-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C=N[C@@H](CS)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=NC(CS)C(=O)O

Origin of Product

United States

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